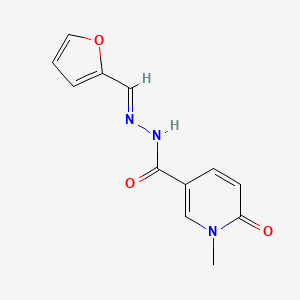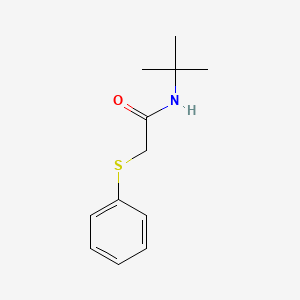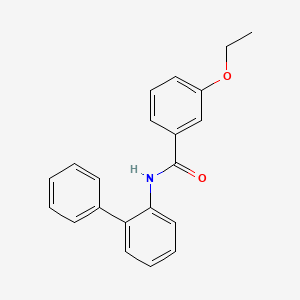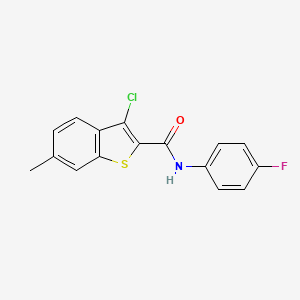
N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide, also known as FMPDH, is a heterocyclic compound that has been the subject of scientific research due to its potential use as a drug candidate. FMPDH is synthesized using a multi-step process that involves the reaction of various chemicals, and it has been found to have several biochemical and physiological effects.
作用机制
The mechanism of action of N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has also been found to modulate the activity of various signaling pathways, including the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects
N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has been found to have several biochemical and physiological effects. In vitro studies have shown that N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has anti-inflammatory, anti-tumor, and anti-bacterial activity. N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has also been found to have antioxidant and neuroprotective activity in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide in lab experiments is that it is relatively easy to synthesize using standard laboratory techniques. However, N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is not readily available commercially, which can make it difficult to obtain for research purposes. Additionally, N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
未来方向
There are several future directions for research on N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide. Another area of research could focus on the in vivo activity and pharmacokinetics of N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide. Additionally, further studies could investigate the potential use of N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide as a therapeutic agent for various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.
合成方法
The synthesis of N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide involves a multi-step process that begins with the reaction of 2-furaldehyde and methyl ethyl ketone to form 2-furylmethylene-1,3-diketone. This compound is then reacted with hydrazine hydrate to form 2-furylmethylene hydrazine. The final step involves the reaction of 2-furylmethylene hydrazine with pyridine-3,6-dicarboxylic acid to form N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide.
科学研究应用
N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has been the subject of scientific research due to its potential use as a drug candidate. Several studies have investigated the potential use of N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide as an anti-inflammatory, anti-tumor, and anti-bacterial agent. N'-(2-furylmethylene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has also been found to have potential as an antioxidant and neuroprotective agent.
属性
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-8-9(4-5-11(15)16)12(17)14-13-7-10-3-2-6-18-10/h2-8H,1H3,(H,14,17)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREKSNCYKXJCQD-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ME-6-Oxo-1,6-dihydro-pyridine-3-carboxylic acid furan-2-ylmethylene-hydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)


![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)
![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)
![N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)
![isopropyl 4-(aminocarbonyl)-5-[(ethoxycarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5786438.png)



![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)


